molecular formula C8H5FN2OS B1271142 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 108413-51-0

5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1271142
CAS No.: 108413-51-0
M. Wt: 196.2 g/mol
InChI Key: SHXFULJIZLNGII-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains a five-membered ring with one oxygen atom, two nitrogen atoms, and a sulfur atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the fluorophenyl group enhances its chemical stability and biological activity.

Chemical Reactions Analysis

5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other oxadiazole derivatives. Similar compounds include:

Properties

IUPAC Name

5-(2-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXFULJIZLNGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239329
Record name 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108413-51-0
Record name 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108413-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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